4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a combination of a furan ring, a triazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable triazine derivative under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
- 2-chloro-4-[[(furan-2-yl)methyl]amino]-5-sulfamoylbenzoic acid
- 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzamide
Uniqueness
What sets 4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15ClN4O3S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h1-7H,8-10H2,(H2,16,17,18) |
InChI Key |
OZLZLBSMMKQLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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